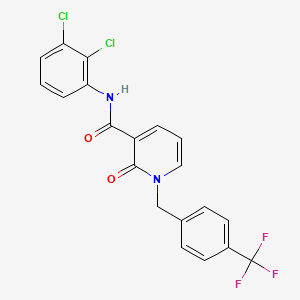

N-(2,3-Dichlorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups. It includes a pyridine ring, which is a six-membered ring with one nitrogen atom and two double bonds. It also contains a trifluoromethyl group (-CF3), which is known for its strong electron-withdrawing properties . The compound also has a benzyl group attached to the pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could have a significant impact on the compound’s properties, as this group is highly electronegative and can influence the distribution of electron density in the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the pyridine ring might undergo reactions typical of aromatic compounds, while the trifluoromethyl group could participate in reactions involving halogens .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s polarity, solubility, and reactivity .Scientific Research Applications

Agrochemical Industry

The trifluoromethylpyridine core of the compound is a key structural motif in active agrochemical ingredients . It’s used in the synthesis of crop protection products, particularly for its physicochemical properties that contribute to the efficacy of pesticides. The demand for such derivatives is high due to their role in protecting crops from pests.

Pharmaceutical Development

Compounds with the trifluoromethyl group, like our subject compound, are part of several pharmaceutical products . They are used in the development of new medications due to their unique properties, which can enhance biological activity and physical stability of the drugs.

Antitumor Activity

This compound has been evaluated for its antiproliferative activities against various human tumor cell lines . The presence of the trifluoromethyl group is a common strategy to increase the efficacy of antitumor drugs, making this compound a valuable candidate for further research in cancer treatment.

Synthetic Chemistry

The compound serves as a scaffold for downstream derivatization towards new molecules . Its structure allows for the synthesis of a wide range of derivatives, which can be used to create novel compounds with potential applications in medicinal chemistry and other fields.

Biological Studies

The trifluoromethyl group and the dichlorophenyl ring are often found in compounds with significant biological activities . These include antimicrobial, neuroprotective, and antioxidant properties, making the compound a useful tool in biological research.

Material Science

Derivatives of this compound could be used in the development of new materials, such as liquid crystal materials . The structural properties of the compound make it suitable for applications that require precise molecular interactions, such as in the creation of supramolecular structures.

Molecular Docking Studies

The compound can be used in molecular docking studies to explore potential interactions with various protein targets . This is crucial in the design of new drugs, as it helps predict the binding affinity and activity of the compound against specific biological targets.

Chemical Intermediate

It acts as an intermediate in the synthesis of other important compounds, including insecticides and herbicides . This highlights its versatility and importance in the chemical industry.

Mechanism of Action

Target of Action

The primary target of this compound is the ubiquitin-specific protease 7 (USP7) . USP7 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle progression, DNA damage response, and immune response.

Mode of Action

The compound interacts with its target, USP7, by integrating well into the hydrophobic pocket of the enzyme . This interaction likely inhibits the enzymatic activity of USP7, leading to changes in the ubiquitination status of its substrates.

Biochemical Pathways

The inhibition of USP7 can affect multiple biochemical pathways. As USP7 is involved in the regulation of several key proteins such as p53, PTEN, and MDM2, its inhibition can lead to the stabilization of these proteins, thereby influencing pathways related to cell cycle control, apoptosis, and DNA damage response .

Pharmacokinetics

The compound’s trifluoromethyl group is a common feature in many pharmaceuticals and is known to improve metabolic stability and increase lipophilicity, which could enhance bioavailability .

Result of Action

The compound exhibits antiproliferative activity against various human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . The inhibition of USP7 and the subsequent changes in cellular pathways can lead to the arrest of cell cycle progression and induction of apoptosis, thereby inhibiting tumor cell proliferation .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2,3-dichlorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2F3N2O2/c21-15-4-1-5-16(17(15)22)26-18(28)14-3-2-10-27(19(14)29)11-12-6-8-13(9-7-12)20(23,24)25/h1-10H,11H2,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWACRDHYJGSEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-isobutyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361019.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2361026.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2361032.png)

![2-[(2,3-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2361035.png)

![2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B2361037.png)